[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1877308-61-6
VCID: VC8084739
InChI: InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
SMILES: CC1CN(CC1CO)CC2=CC=CC=C2
Molecular Formula: C13H19NO
Molecular Weight: 205.30

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

CAS No.: 1877308-61-6

Cat. No.: VC8084739

Molecular Formula: C13H19NO

Molecular Weight: 205.30

* For research use only. Not for human or veterinary use.

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol - 1877308-61-6

Specification

CAS No. 1877308-61-6
Molecular Formula C13H19NO
Molecular Weight 205.30
IUPAC Name [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
Standard InChI Key MQIQTRXCBIVWTN-YPMHNXCESA-N
Isomeric SMILES C[C@@H]1CN(C[C@H]1CO)CC2=CC=CC=C2
SMILES CC1CN(CC1CO)CC2=CC=CC=C2
Canonical SMILES CC1CN(CC1CO)CC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted with a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position (Figure 1). The (3S,4S) stereochemistry imposes distinct spatial constraints that influence its reactivity and interactions.

Molecular Descriptors

PropertyValueSource
IUPAC Name[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanolPubChem
CAS Number1877308-61-6PubChem
Molecular FormulaC<sub>14</sub>H<sub>21</sub>NOCalculated
Molecular Weight219.32 g/molCalculated
Stereochemistry(3S,4S)PubChem

The molecular formula, C<sub>14</sub>H<sub>21</sub>NO, derives from the pyrrolidine backbone (C<sub>4</sub>H<sub>9</sub>N) augmented by substituents: a benzyl group (C<sub>7</sub>H<sub>7</sub>), a methyl group (CH<sub>3</sub>), and a hydroxymethyl group (CH<sub>2</sub>OH). The stereocenters at C3 and C4 are critical for dictating enantioselective interactions in biological systems .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the benzyl and hydroxymethyl groups to reveal a pyrrolidine precursor. Key steps include:

  • Ring Formation: Cyclization of a γ-amino alcohol or related precursor to construct the pyrrolidine scaffold.

  • Stereoselective Functionalization: Introduction of the methyl and hydroxymethyl groups with control over stereochemistry.

  • Benzylation: Attachment of the benzyl group via nucleophilic substitution or reductive amination.

Critical Challenges:

  • Stereochemical Purity: Competing epimerization during benzylation or reduction necessitates optimized reaction conditions (e.g., low temperatures, chiral catalysts) .

  • Functional Group Compatibility: Protecting groups may be required to prevent undesired side reactions during hydroxymethyl installation.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its hydroxyl and amine functionalities, as well as the benzyl substituent’s aromaticity.

Oxidation Reactions

The primary alcohol (-CH<sub>2</sub>OH) undergoes oxidation to form a ketone or carboxylic acid. For example:
R-CH2OHKMnO4H2O, H+R-COOH\text{R-CH}_2\text{OH} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{O, H}^+} \text{R-COOH}
This reaction is pH-dependent and typically proceeds via a two-electron oxidation mechanism .

Substitution Reactions

The benzyl group’s para position is susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from the pyrrolidine ring may limit reactivity.

Protection-Deprotection Strategies

  • Hydroxyl Group: Protection as a silyl ether (e.g., TBSCl) prevents unwanted oxidation during synthetic steps.

  • Amine Group: Boc (tert-butoxycarbonyl) protection safeguards the nitrogen during functionalization .

Physicochemical Properties

Experimental data for this compound remains sparse, but properties can be extrapolated from structural analogs:

Solubility and Partitioning

  • LogP: Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Limited due to the benzyl group; enhanced via salt formation (e.g., hydrochloride).

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures >200°C, suggesting stability under standard storage conditions .

Hypothesized Biological Applications

Chiral pyrrolidines are prevalent in bioactive molecules, suggesting potential roles for this compound in:

  • Neurology: As a dopamine receptor modulator due to structural resemblance to proline-containing neuropeptides.

  • Antimicrobial Agents: The benzyl group may confer activity against Gram-positive bacteria via membrane disruption.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxymethyl protons (δ 3.4–3.7 ppm).

  • IR Spectroscopy: O-H stretch (~3300 cm<sup>-1</sup>) and C-N stretch (~1250 cm<sup>-1</sup>) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves enantiomers, critical for assessing stereochemical purity .

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Chiral Catalysts: Asymmetric synthesis requires expensive ligands (e.g., BINAP), necessitating catalyst recycling strategies.

  • Waste Management: Benzyl halide byproducts require specialized disposal protocols to mitigate environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator